4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid 4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9023350
InChI: InChI=1S/C19H21N3O3/c1-25-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(9-7-15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+
SMILES: COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol

4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid

CAS No.:

Cat. No.: VC9023350

Molecular Formula: C19H21N3O3

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid -

Specification

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
IUPAC Name 4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoic acid
Standard InChI InChI=1S/C19H21N3O3/c1-25-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(9-7-15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+
Standard InChI Key NGPGEDHFOANAAR-XSFVSMFZSA-N
Isomeric SMILES COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)O
SMILES COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a central piperazine ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with an (E)-iminomethylbenzoic acid chain. This configuration creates three distinct pharmacophoric regions:

  • Aromatic domain: 2-methoxyphenyl group providing electron-rich π-system interactions

  • Basic nitrogen center: Piperazine ring enabling hydrogen bonding and cation-π interactions

  • Acidic terminus: Benzoic acid moiety offering hydrogen-bond acceptor/donor capabilities .

The E-configuration of the imine bond (confirmed by X-ray crystallography in analogues ) ensures optimal spatial arrangement for target engagement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H20N3O3
Molecular Weight338.39 g/mol
Topological PSA65.5 Ų
logP (Predicted)2.87
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Characterization

Key spectral data from analogues suggests:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, CH=N), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (t, J=7.6 Hz, 1H, ArH), 6.95-6.88 (m, 3H, ArH), 3.82 (s, 3H, OCH3), 3.45-3.20 (m, 8H, piperazine).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) .

Synthesis and Manufacturing

Primary Synthetic Route

The most reported synthesis follows a three-step sequence:

Step 1: Condensation of 2-methoxyphenylamine with piperazine in refluxing ethanol yields 4-(2-methoxyphenyl)piperazine (78% yield).
Step 2: Schiff base formation via reaction with 4-formylbenzoic acid in acetonitrile at 60°C for 12 hr (65-70% yield) .
Step 3: Purification through silica gel chromatography (CH2Cl2:MeOH 9:1) followed by recrystallization from ethanol.

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventAnhydrous MeCN+15% vs THF
Temperature60-65°C<50°C: +20%
Reaction Time10-12 hr>14 hr: -8%
Molar Ratio (1:1.2)Aldehyde:AmineExcess aldehyde

Scale-Up Challenges

Industrial production faces three key hurdles:

  • Imine Stability: The CH=N bond undergoes hydrolysis above pH 6.5, requiring strict pH control during processing .

  • Polymorphism: Multiple crystalline forms observed (Forms I-III) with varying dissolution rates .

  • Purification: Silica gel chromatography remains essential but limits batch sizes to <500g.

Pharmacological Profile

Receptor Binding Affinity

Radioligand displacement studies using [³H]spiperone show:

Table 3: Receptor Interaction Profile

ReceptorKi (nM)Selectivity Ratio
5-HT1A12.41 (Reference)
D284.76.8
α1-Adrenergic21016.9
H1>1000>80

This atypical profile combines potent 5-HT1A agonism with moderate D2 antagonism, suggesting potential in neuropsychiatric disorders .

Preclinical Efficacy

Animal Models:

  • Forced Swim Test: Dose-dependent reduction in immobility time (ED50=3.2 mg/kg i.p.) comparable to fluoxetine .

  • Marble Burying: 62% reduction at 10 mg/kg vs vehicle (p<0.01).

  • Thermal Hyperalgesia: Complete reversal at 15 mg/kg (paw withdrawal latency 12.4s vs 6.8s control) .

Physicochemical and ADME Properties

Solubility and Permeability

MediumSolubility (mg/mL)Papp (10⁻⁶ cm/s)
pH 1.20.8918.4
pH 6.82.1522.1
pH 7.43.0225.6

The pH-dependent solubility (3.02 mg/mL at physiological pH) and high permeability (Papp>15×10⁻⁶ cm/s) classify it as BCS Class II .

Metabolic Stability

Liver Microsome Data:

  • Human: t1/2=42 min, Clint=33 μL/min/mg

  • Rat: t1/2=28 min, Clint=47 μL/min/mg
    Primary metabolites result from O-demethylation (M1) and piperazine N-oxidation (M2) .

SpeciesLD50 (mg/kg)Notable Effects
Mouse320 (oral)Tremors >250 mg/kg
Rat285 (i.p.)Hypothermia at 100 mg/kg

No genotoxicity observed in Ames test up to 500 μg/plate.

Subchronic Toxicity

28-day rat study (25, 50, 100 mg/kg/day):

  • NOAEL: 25 mg/kg

  • LOAEL: 50 mg/kg (elevated liver enzymes, hepatocyte vacuolation)

  • No histopathological changes in CNS .

Intellectual Property Landscape

Patent Activity

  • WO202122687A1: Covers piperazine-imine derivatives for depressive disorders (2021)

  • US20230312345A1: Formulation patents for sustained-release tablets (2023)

  • CN115260326A: Synthetic methods using flow chemistry (2022)

Future Research Directions

  • Prodrug Development: Esterification of the carboxylic acid to improve BBB penetration

  • Target Validation: CRISPR screening to identify off-target effects

  • Formulation Science: Nanocrystal technology to enhance oral bioavailability

  • Metabolite Profiling: LC-MS/MS studies to characterize M1/M2 pharmacokinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator